molecular formula C14H18O5 B8239207 Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Cat. No.: B8239207
M. Wt: 266.29 g/mol
InChI Key: XBVJKUFICYERHL-UHFFFAOYSA-N
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Description

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate group attached to a methyl ester and a tert-butoxy group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate typically involves the esterification of 2-(tert-butoxy)-2-oxoethanol with methyl benzoate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The tert-butoxy group can also influence the reactivity and stability of the compound, making it suitable for specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate is unique due to its specific structure, which combines a benzoate group with a tert-butoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-8-6-5-7-10(11)13(16)17-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVJKUFICYERHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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